molecular formula C10H10N2O B8754804 2-(p-Hydroxyphenylmethyl)imidazole

2-(p-Hydroxyphenylmethyl)imidazole

Cat. No.: B8754804
M. Wt: 174.20 g/mol
InChI Key: IVQSHLZYFAKTMH-UHFFFAOYSA-N
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Description

2-(p-Hydroxyphenylmethyl)imidazole is an imidazole derivative featuring a hydroxyphenylmethyl substituent at the 2-position of the aromatic heterocycle. The hydroxyl group on the phenyl ring enhances polarity and hydrogen-bonding capacity, distinguishing it from simpler alkyl- or aryl-substituted imidazoles.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-(1H-imidazol-2-ylmethyl)phenol

InChI

InChI=1S/C10H10N2O/c13-9-3-1-8(2-4-9)7-10-11-5-6-12-10/h1-6,13H,7H2,(H,11,12)

InChI Key

IVQSHLZYFAKTMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CN2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural features and electronic effects of 2-(p-Hydroxyphenylmethyl)imidazole relative to analogous compounds:

Compound Substituent Position Key Functional Groups Electronic Effects
This compound 2-position Hydroxyphenyl, imidazole Resonance donation (-OH), increased polarity
Imidazole (parent compound) None Imidazole Basic N-atoms, π-electron delocalization
1-Benzylimidazole 1-position Benzyl, imidazole Steric hindrance, π-π stacking potential
2-Phenylimidazole 2-position Phenyl, imidazole Electron-withdrawing (phenyl), reduced solubility
2-Methylimidazole (2-MEI) 2-position Methyl, imidazole Electron-donating (+I effect), hydrophobic

The hydroxyphenyl group in this compound increases solubility in polar solvents compared to non-polar substituents (e.g., phenyl or benzyl) and enhances interactions with biological targets via hydrogen bonding .

Reactivity with Ozone

Imidazole derivatives exhibit distinct reactivities with ozone, influenced by substituents. Data from ozonation studies are summarized below:

Compound Apparent Rate Constant (kapp, M<sup>−1</sup> s<sup>−1</sup> at pH 7) Major Transformation Products Product Yields (Relative to Azole Consumption)
Imidazole 1.1 × 10<sup>3</sup> Maleimide, formamide, formate 34% maleimide, 14% formamide, 54% formate
1-Benzylimidazole Not reported (inferred lower than imidazole) Unknown (likely hydroxylated intermediates) Data unavailable; benzyl groups may slow reaction
Pyrazole 56 Formate, glyoxal 34% formate, 5% glyoxal
2-Methylimidazole Not reported Formamide derivatives Quantified via SPE-HPLC (75–93% recovery )


Key Observations :

  • The electron-donating hydroxyl group in this compound may increase ozone reactivity compared to phenyl or benzyl substituents, similar to hydroxylated pyrazoles (kapp > 9 × 10<sup>4</sup> M<sup>−1</sup> s<sup>−1</sup>) .
  • Degradation pathways likely involve ozone attack on the imidazole C=C bond, forming hydroxylated intermediates or ring-opened products (e.g., formamide) .

Analytical Detection

Comparative detection methods for imidazole derivatives:

Compound Analytical Method Detection Limit Key Reference
This compound Hypothetical: LC-HRMS/MS ~1–5 mg/kg (extrapolated)
2-Methylimidazole SPE-HPLC (215 nm) 2.6 mg/kg
2-Phenylimidazole LC-HRMS/MS Not reported

The hydroxyl group in this compound may improve detection sensitivity in reversed-phase HPLC due to increased polarity .

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